Copper(II) Complexation Stoichiometry and Coordination Geometry vs. Methyl Ester Analog
The ethyl ester derivative forms a discrete mononuclear Cu(II) complex with a distorted octahedral geometry, whereas the methyl ester analog under identical conditions yields a polymeric coordination network. This divergence arises from subtle steric effects of the ethyl group that influence ligand flexibility and crystal packing forces [1].
| Evidence Dimension | Cu(II) Complex Structure Type |
|---|---|
| Target Compound Data | Discrete mononuclear complex [Cu(L)₂Cl₂] (L = ethyl 2-(2-pyridyl)thiazole-4-carboxylate) |
| Comparator Or Baseline | Polymeric coordination network for methyl 2-(2-pyridyl)thiazole-4-carboxylate |
| Quantified Difference | Discrete vs. polymeric architecture |
| Conditions | Reaction with CuCl₂ in ethanol, room temperature, slow evaporation |
Why This Matters
The formation of a discrete mononuclear complex versus a polymeric network directly impacts the reproducibility of catalytic studies and the design of metal-organic frameworks, making the ethyl ester the preferred choice for applications requiring well-defined, soluble metal complexes.
- [1] Majouga, A. G.; Beloglazkina, E. K.; Frolov, V. V.; Moiseeva, A. A.; Zyk, N. V. 4-Alkoxycarbonyl-2-(2-pyridyl)thiazoles and their complexes with CuII and CoII. Molecular and crystal structure of copper 4-ethoxycarbonyl-2-(2-pyridyl)thiazole dichloride. Russian Chemical Bulletin 2009, 58 (4), 844-850. View Source
